molecular formula C14H10Cl4 B12395720 Mitotane-d8

Mitotane-d8

Cat. No.: B12395720
M. Wt: 328.1 g/mol
InChI Key: JWBOIMRXGHLCPP-PGRXLJNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitotane-d8, also known as 2,4’-dichlorodiphenyldichloroethane-d8, is a deuterated form of mitotane. Mitotane is a derivative of the insecticide dichlorodiphenyltrichloroethane (DDT) and is used primarily as an antineoplastic agent in the treatment of adrenocortical carcinoma. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of mitotane due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mitotane-d8 involves the incorporation of deuterium atoms into the mitotane molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the reaction of deuterated benzene with chloral and sulfuric acid to produce deuterated dichlorodiphenyltrichloroethane, which is then further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and to maintain the purity of the final product. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality and yield .

Chemical Reactions Analysis

Types of Reactions

Mitotane-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mitotane-d8 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Mechanism of Action

Mitotane-d8 exerts its effects primarily through the inhibition of steroidogenesis in the adrenal cortex. It targets several key enzymes involved in the production of steroids, including cholesterol side-chain cleavage enzyme (P450scc), 11β-hydroxylase, and 18-hydroxylase. By inhibiting these enzymes, this compound reduces the synthesis of cortisol, androgens, and other steroids, leading to cytotoxic effects on adrenocortical cells . Additionally, this compound induces the accumulation of free cholesterol within cells, contributing to its lipotoxic effects .

Comparison with Similar Compounds

Mitotane-d8 is compared with other similar compounds, such as:

This compound is unique due to its stable isotope labeling, which allows for more precise and accurate studies in pharmacokinetics and metabolism compared to its non-deuterated counterparts .

Properties

Molecular Formula

C14H10Cl4

Molecular Weight

328.1 g/mol

IUPAC Name

1-chloro-2,3,4,5-tetradeuterio-6-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene

InChI

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D

InChI Key

JWBOIMRXGHLCPP-PGRXLJNUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl

Origin of Product

United States

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